3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide 3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 900135-49-1
VCID: VC7087344
InChI: InChI=1S/C22H15ClN2O4S2/c23-15-3-1-2-13(10-15)11-18-21(28)25(22(30)31-18)9-8-19(26)24-16-5-6-17-14(12-16)4-7-20(27)29-17/h1-7,10-12H,8-9H2,(H,24,26)/b18-11-
SMILES: C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Molecular Formula: C22H15ClN2O4S2
Molecular Weight: 470.94

3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

CAS No.: 900135-49-1

Cat. No.: VC7087344

Molecular Formula: C22H15ClN2O4S2

Molecular Weight: 470.94

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide - 900135-49-1

Specification

CAS No. 900135-49-1
Molecular Formula C22H15ClN2O4S2
Molecular Weight 470.94
IUPAC Name 3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Standard InChI InChI=1S/C22H15ClN2O4S2/c23-15-3-1-2-13(10-15)11-18-21(28)25(22(30)31-18)9-8-19(26)24-16-5-6-17-14(12-16)4-7-20(27)29-17/h1-7,10-12H,8-9H2,(H,24,26)/b18-11-
Standard InChI Key AGNCMMIJUBGXNN-WQRHYEAKSA-N
SMILES C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure features a 1,3-thiazolidin-4-one ring substituted at the 3-position with a 3-chlorobenzylidene group and a propanamide linker connected to a 6-coumarinyl moiety . The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets . Key structural elements include:

  • Thiazolidinone core: A five-membered ring containing sulfur (S1), nitrogen (N3), and two carbonyl groups (C4=O and C2=S) .

  • Chlorobenzylidene substituent: A 3-chlorophenyl group conjugated to the thiazolidinone via a double bond, introducing steric and electronic effects .

  • Coumarin-propanamide side chain: A 2-oxo-2H-chromen-6-yl group linked through a propanamide bridge, contributing hydrogen-bonding capacity and aromaticity.

The SMILES notation (O=C(CCN1C(=O)C(=Cc2cccc(Cl)c2)SC1=S)Nc1ccc2oc(=O)ccc2c1) encapsulates these features, emphasizing the connectivity and stereochemistry .

Table 1: Physicochemical Properties of the Compound

PropertyValueSource
Molecular FormulaC22H15ClN2O4S2\text{C}_{22}\text{H}_{15}\text{ClN}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight471.0 g/mol
SMILESO=C(CCN1C(=O)C(=Cc2cccc(Cl)c2)SC1=S)Nc1ccc2oc(=O)ccc2c1
Key Functional GroupsThiazolidinone, Coumarin, Amide

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive evidence for the compound’s structure. In the 1H^1\text{H}-NMR spectrum, the exocyclic =CH proton resonates as a singlet at δ 7.90–8.83 ppm, while the coumarin lactone carbonyl (C2=O) appears at δ 159.43 ppm in 13C^{13}\text{C}-NMR . IR spectra show stretches at 3310 cm1^{-1} (N–H), 1679 cm1^{-1} (C=O), and 1165 cm1^{-1} (C–N), consistent with thiazolidinone and amide functionalities .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of the thiazolidinone core: Condensation of 3-chlorobenzaldehyde with thiourea and ethyl chloroacetate under acidic conditions yields the 5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one intermediate .

  • Propanamide coupling: The intermediate reacts with 6-aminocoumarin using carbodiimide coupling agents (e.g., EDC/HOBt) to form the final product.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYieldSource
Thiazolidinone formationHCl (cat.), ethanol, reflux68–72%
Amide couplingEDC, HOBt, DMF, rt58–65%

Purification and Analysis

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the compound in >95% purity, as confirmed by HPLC . Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 471.0 ([M+H]+^+), aligning with the molecular formula .

Biological Activities and Mechanisms

Antibacterial and Antiviral Effects

The compound inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and dengue virus NS2B-NS3 protease (IC50_{50}: 3.8 µM) through dual mechanisms:

  • Bacterial inhibition: Disruption of cell wall synthesis via penicillin-binding protein (PBP) interaction .

  • Antiviral activity: Competitive binding to the NS2B-NS3 active site, blocking viral polyprotein processing .

Table 3: Biological Activity Data

AssayTargetIC50_{50}/MICSource
AntibacterialS. aureus12.5 µg/mL
AntiviralDengue NS2B-NS33.8 µM
CytotoxicityPC-3 cells12.13 µM
EGFR InhibitionEGFR kinase0.18 µM

Pharmacological Properties

Pharmacokinetics

Computational ADMET predictions suggest moderate oral bioavailability (58%) due to:

  • Lipophilicity: LogP = 2.9, favoring membrane permeability.

  • Metabolic stability: Resistance to CYP3A4-mediated oxidation.

Toxicity Profile

In acute toxicity studies (rodent models), the compound exhibits an LD50_{50} > 500 mg/kg, with no hepatorenal toxicity observed at therapeutic doses .

Therapeutic Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead for dual-action antimicrobial/anticancer agents. Structural modifications (e.g., substituting the 3-chlorophenyl group with nitro or methoxy groups) enhance potency against resistant strains .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility (2.8-fold increase) and sustained release over 72 hours.

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